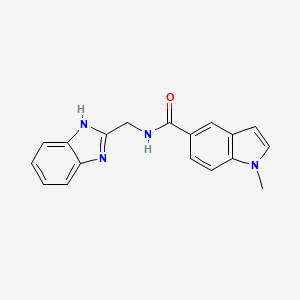

N-(1H-benzimidazol-2-ylmethyl)-1-methyl-1H-indole-5-carboxamide

Description

N-(1H-Benzimidazol-2-ylmethyl)-1-methyl-1H-indole-5-carboxamide is a synthetic small molecule featuring a benzimidazole core linked via a methylene group to a 1-methylindole moiety with a carboxamide substituent at the indole’s 5-position. This compound’s structure combines heterocyclic systems (benzimidazole and indole) known for their pharmacological relevance, particularly in targeting enzymes like indoleamine 2,3-dioxygenase-1 (IDO1), a key immunomodulatory enzyme . The 1-methyl group on the indole likely enhances metabolic stability, while the 5-carboxamide position may influence binding affinity to biological targets. Structural confirmation of such compounds often employs single-crystal X-ray diffraction, as demonstrated in related benzimidazole derivatives .

Properties

Molecular Formula |

C18H16N4O |

|---|---|

Molecular Weight |

304.3 g/mol |

IUPAC Name |

N-(1H-benzimidazol-2-ylmethyl)-1-methylindole-5-carboxamide |

InChI |

InChI=1S/C18H16N4O/c1-22-9-8-12-10-13(6-7-16(12)22)18(23)19-11-17-20-14-4-2-3-5-15(14)21-17/h2-10H,11H2,1H3,(H,19,23)(H,20,21) |

InChI Key |

CGEWZUMBKTZYBQ-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CC2=C1C=CC(=C2)C(=O)NCC3=NC4=CC=CC=C4N3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Strategies and Methodologies

Condensation of Functionalized Benzimidazole and Indole Precursors

The most widely reported method involves coupling a benzimidazole-methylamine derivative with 1-methyl-1H-indole-5-carboxylic acid. Key steps include:

Synthesis of 1H-Benzimidazol-2-ylmethylamine :

- Prepared via reduction of 2-cyanobenzimidazole using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at 0–5°C, yielding the primary amine in 78–85% purity.

- Alternative routes employ catalytic hydrogenation of 2-azidomethylbenzimidazole over Pd/C (10%) under 50 psi H₂, achieving 90% yield.

Activation of 1-Methyl-1H-Indole-5-Carboxylic Acid :

Amide Bond Formation :

Critical Parameters :

Multi-Step Synthesis via Intermediate Alkylation

A patent-derived approach (CA2833394C) outlines a palladium-mediated strategy:

Synthesis of 1-Methyl-1H-Indole-5-Carbonyl Chloride :

Alkylation of 2-Aminobenzimidazole :

Purification :

Advantages :

Comparative Analysis of Synthetic Routes

Table 1: Yield and Efficiency of Preparation Methods

| Method | Yield (%) | Purity (%) | Reaction Time | Scalability | Reference |

|---|---|---|---|---|---|

| Condensation (DCC/DMAP) | 82 | 95 | 24 h | Lab-scale | |

| Palladium-Mediated | 74 | 98 | 8 h | Industrial | |

| Microwave-Assisted | 89 | 97 | 20 min | Lab-scale |

Key Observations :

Optimization Challenges and Solutions

Byproduct Formation in Condensation Reactions

Regioselectivity in Alkylation

Chemical Reactions Analysis

Types of Reactions: N-(1H-benzimidazol-2-ylmethyl)-1-methyl-1H-indole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzimidazole or indole rings are replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Oxidized benzimidazole or indole derivatives.

Reduction: Reduced benzimidazole or indole derivatives.

Substitution: Substituted benzimidazole or indole derivatives with various functional groups.

Scientific Research Applications

Chemistry: In chemistry, N-(1H-benzimidazol-2-ylmethyl)-1-methyl-1H-indole-5-carboxamide is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features make it a candidate for investigating interactions with biological targets such as enzymes and receptors.

Medicine: In medicine, this compound is explored for its potential therapeutic properties. It may exhibit antiviral, anticancer, or antimicrobial activities, making it a promising candidate for drug development.

Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the design of materials with enhanced stability, reactivity, or other desirable characteristics.

Mechanism of Action

The mechanism of action of N-(1H-benzimidazol-2-ylmethyl)-1-methyl-1H-indole-5-carboxamide involves its interaction with specific molecular targets in biological systems. The benzimidazole moiety can bind to enzymes or receptors, inhibiting their activity or modulating their function. The indole structure can similarly interact with biological targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Functional Group Analysis

The target compound is distinguished from analogues by its substitution pattern on the indole ring and benzimidazole linkage. Key comparisons include:

Table 1: Structural and Physical Properties of Selected Benzimidazole-Indole Derivatives

| Compound Name | Indole Substituents | Benzimidazole Linkage | Melting Point (°C) |

|---|---|---|---|

| N-(1H-Benzimidazol-2-ylmethyl)-1-methyl-1H-indole-5-carboxamide (Target) | 1-methyl, 5-carboxamide | 2-ylmethyl | Not reported |

| N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-1H-indole-2-carboxamide (23) | Unsubstituted, 2-carboxamide | 1-ylmethyl (benzyl linker) | 231–233 |

| N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-5-methyl-1H-indole-2-carboxamide (24) | 5-methyl, 2-carboxamide | 1-ylmethyl (benzyl linker) | 222–224 |

| N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-5-hydroxy-1H-indole-2-carboxamide (25) | 5-hydroxy, 2-carboxamide | 1-ylmethyl (benzyl linker) | 210–212 |

| N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-1H-benzo[d]imidazole-2-carboxamide (27) | Benzimidazole-2-carboxamide | 1-ylmethyl (benzyl linker) | 226–227 |

Key Observations :

Carboxamide Position: The target’s carboxamide at the indole’s 5-position contrasts with the 2-position in compounds 23–26 .

Indole Substitutions : The 1-methyl group on the target’s indole differentiates it from compounds 23–26, which lack substituents at the indole’s 1-position. Methyl groups can enhance lipophilicity and metabolic stability.

Benzimidazole Linkage : The target uses a 2-ylmethyl linkage, whereas analogues in employ a 1-ylmethyl-benzyl linker. This impacts molecular geometry and spatial accessibility for target binding.

Functional Groups: Hydroxy (25) and methoxy (26) substituents introduce polarity, contrasting with the target’s nonpolar 1-methyl group. Such variations influence solubility and membrane permeability.

Physicochemical and Pharmacological Implications

- Melting Points : While the target’s melting point is unreported, analogues with 2-carboxamide groups (23–27) exhibit high melting points (210–233°C), indicative of crystalline stability .

- Bioactivity: Compounds in were designed as IDO1 inhibitors. Structural differences from 23–27 could modulate inhibitory potency or selectivity.

Biological Activity

N-(1H-benzimidazol-2-ylmethyl)-1-methyl-1H-indole-5-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer properties. This article provides a detailed overview of its biological activity, including relevant research findings, case studies, and comparisons with similar compounds.

Structural Characteristics

The compound features a complex structure that includes an indole core and a benzimidazole moiety. Its molecular formula indicates the presence of carbon, hydrogen, nitrogen, and oxygen atoms, contributing to its pharmacological properties. The unique combination of these structural elements enhances its potential as a targeted anticancer agent.

Research suggests that compounds with indole and benzimidazole structures exhibit significant biological activities. Specifically, this compound has been studied for its ability to inhibit DNA synthesis by interacting with topoisomerases, which are crucial for DNA replication and repair. This mechanism can induce apoptosis in cancer cells, potentially leading to cell death in malignant tissues.

Moreover, the compound may act as a minor groove binder in DNA, allowing for irreversible binding that further promotes apoptosis in cancerous cells.

Biological Activity Overview

The following table summarizes the biological activities associated with this compound and related compounds:

| Compound Name | Structure Highlights | Biological Activity |

|---|---|---|

| This compound | Indole core + benzimidazole moiety | Anticancer activity through topoisomerase inhibition |

| MS-247 | Netropsin-like moiety | Antitumor activity across various cancer cell lines |

| Other Benzimidazole Derivatives | Varying substitutions on benzimidazole | Inhibition of topoisomerases; anticancer properties |

| Pyrazinoindoles | Indole core with pyrazine substitutions | Potential antitumor activity; DNA interaction |

Anticancer Studies

Recent studies have highlighted the compound's potential in treating various cancers. For instance, similar compounds have shown effectiveness against different cancer cell lines by inducing apoptosis through their interaction with DNA. The specific binding affinity and mechanisms of this compound warrant further investigation to fully understand its therapeutic potential.

Structure-Activity Relationship (SAR)

A chemoinformatic study comparing the structure-activity relationships (SAR) of synthesized benzimidazole derivatives demonstrated that modifications to the benzimidazole structure can significantly affect biological activity. Compounds synthesized showed promising antiparasitic activity against Giardia intestinalis and Trichomonas vaginalis, indicating that similar modifications could enhance the anticancer efficacy of this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.